molecular formula C7H4ClF3O3S B1432403 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride CAS No. 1261862-25-2

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride

Cat. No. B1432403
CAS RN: 1261862-25-2
M. Wt: 260.62 g/mol
InChI Key: IWJHQWQEYHAZAC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride, also known as DFMFBSC, is a sulfonyl chloride compound used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid with a boiling point of 66°C and a melting point of -7°C. It is soluble in water, alcohol, and ether. DFMFBSC is used in organic synthesis as a reagent to prepare a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in a variety of reactions, such as the synthesis of amides and esters.

Scientific Research Applications

Fluorescent Probes

Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas . Given its chemical structure, “2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride” could potentially be used to develop new fluorescent probes.

Drug Discovery

Fluorescent probes are being widely used in drug discovery . They can be used to study the subcellular localization and mechanisms of action of bioactive compounds . “2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride”, due to its potential as a fluorescent probe, could be used in this area.

Cell Imaging

Fluorescent probes are also used in cell imaging . They can help visualize cellular processes and structures, providing valuable insights into cellular function and health . “2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride” could potentially be used in the development of new cell imaging techniques.

Environmental Analysis

Fluorescent probes are used in environmental analysis . They can help detect and quantify the presence of specific molecules or ions in a sample . “2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride” could potentially be used in the development of new environmental analysis techniques.

Difluoromethylation Processes

The compound could potentially be used in difluoromethylation processes based on X–CF2H bond formation . This is a field of research that has benefited from the invention of multiple new synthetic methods .

properties

IUPAC Name

2-(difluoromethoxy)-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-4(9)1-2-5(6)14-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJHQWQEYHAZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride

CAS RN

1261862-25-2
Record name 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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